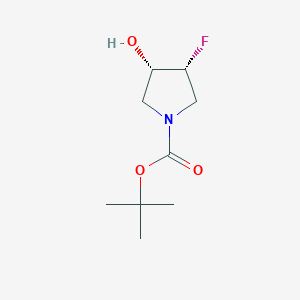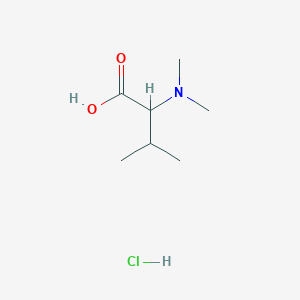
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached to the pyridine ring, which is further substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would have a pyridine ring with a benzoyl group attached, which is further substituted with two methoxy groups .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group .Physical And Chemical Properties Analysis
Based on similar compounds, “this compound” would likely be a solid at room temperature .Scientific Research Applications
Antitumor Activity
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine and its derivatives have been explored for their antitumor properties. For instance, a study synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) and found it to be a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Structural and Spectral Analysis
Structural and spectral properties of this compound derivatives have been a subject of scientific interest. For example, a study examined the molecular structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, revealing planar structures with unique intramolecular hydrogen bonding (Barich et al., 2004).
Photochemical Dimerization
Research has been conducted on the photochemical dimerization of compounds like 2-aminopyridine, which shares structural similarities with this compound. These studies provide insights into the chemical and physical properties of dimers formed under ultraviolet irradiation (Taylor & Kan, 1963).
Interaction with Metal Ions
The interaction of similar compounds with metal ions has been explored, such as the study on adducts formed by complexes of 2,6-dimethoxybenzoic acid with heterocyclic bases. This research is significant for understanding the coordination chemistry and bonding strength in such compounds (Erre et al., 1992).
Large-Scale Synthesis
The efficient large-scale synthesis of related compounds has been an area of interest. For instance, the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity for treating hyperproliferative disorders and cancer, was developed by Novartis Pharmaceuticals (Kucerovy et al., 1997).
Antipsychotic Agents
Research has also been done on the development of potential antipsychotic agents using derivatives of this compound. These studies include the synthesis and evaluation of compounds for their antidopaminergic properties (Högberg et al., 1990).
Catalyst Interactions
The role of such compounds as catalysts or in influencing catalytic reactions has been investigated. For example, a study explored how 2-Methylpyridine impacts the hydrogenation pathway in hydrodesulfurization over various catalysts (Egorova & Prins, 2006).
Synthesis of Labelled Compounds
The synthesis of labeled forms of related compounds for drug metabolism and transport studies has been a significant area of research. An example is the synthesis of piritrexim, an anticancer agent, in a [14C]-labeled form (Hill et al., 1993).
Pharmaceutical Salts
Studies on the formation of new pharmaceutical salts involving pyridoxine and compounds similar to this compound have been conducted, which are important for drug development and formulation (Cvetkovski et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-diamino-6-[n-(2’,5’-dimethoxybenzyl)-n-methylamino]quinazoline, have been found to target dihydrofolate reductase in humans .
Mode of Action
For instance, 2,5-dimethoxyphenethylamine, a compound with a similar structure, is known to interact with dopaminergic neurons, playing a critical role in voluntary movement, stress, or mood .
Biochemical Pathways
For example, 2,5-dimethoxyphenethylamine, a compound with a similar structure, is known to affect the dopaminergic pathway .
Pharmacokinetics
Similar compounds like 2c-b have been found to have an onset of action of 20–40 minutes when taken orally, with a duration of action of 4–12 hours depending on the route of administration .
Result of Action
For instance, 2,5-dimethoxyphenethylamine, a compound with a similar structure, is known to have effects on voluntary movement, stress, or mood .
Safety and Hazards
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHTXLCLYXZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)





![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)


